molecular formula C20H26N4O8 B12333974 N,N'-((Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide)

N,N'-((Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide)

Cat. No.: B12333974
M. Wt: 450.4 g/mol
InChI Key: NGTBKODKRGBWIB-UHFFFAOYSA-N
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Description

N,N'-((Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide) (CAS: 1070882-80-2) is a bifunctional compound featuring a central ethane-1,2-diylbis(oxy) backbone linked to two ethane-2,1-diyl spacers, each terminating in a 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide group. The 2,5-dioxopyrrole (maleimide) moieties confer thiol-reactive properties, enabling applications in bioconjugation, protein crosslinking, and polymer chemistry .

Properties

Molecular Formula

C20H26N4O8

Molecular Weight

450.4 g/mol

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]propanamide

InChI

InChI=1S/C20H26N4O8/c25-15(5-9-23-17(27)1-2-18(23)28)21-7-11-31-13-14-32-12-8-22-16(26)6-10-24-19(29)3-4-20(24)30/h1-4H,5-14H2,(H,21,25)(H,22,26)

InChI Key

NGTBKODKRGBWIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Related CAS

854753-78-9

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N’-((Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide)” typically involves multi-step organic reactions. The starting materials might include ethylene glycol derivatives and pyrrolidinedione derivatives. The synthesis could involve:

    Esterification: Formation of ester linkages between ethylene glycol and carboxylic acid derivatives.

    Amidation: Conversion of esters to amides using amine derivatives.

    Cyclization: Formation of pyrrolidinedione rings through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylene glycol moieties.

    Reduction: Reduction reactions could target the amide groups, potentially converting them to amines.

    Substitution: Nucleophilic substitution reactions could occur at the ester or amide linkages.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Bioconjugation: Used to link biomolecules for studies in biochemistry and molecular biology.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

  • Core : Ethane-1,2-diylbis(oxy) provides flexibility and hydrophilicity.
  • Spacers : Ethane-2,1-diyl groups enhance solubility and steric accessibility.
  • Functional Groups : Maleimide termini enable selective reactions with thiols (e.g., cysteine residues).

Comparison with Similar Compounds

To contextualize the unique properties of this compound, we compare it with structurally or functionally analogous molecules.

Structural Analog: N,N'-[1,2-Phenylenebis(oxyethane-2,1-diyl)]diacetamide

Structure :

  • Core : 1,2-Phenylene replaces ethane-1,2-diylbis(oxy), introducing aromatic rigidity.
  • Functional Groups : Acetamide termini lack maleimide’s reactivity.

Functional Analog: N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium Mesylate

Structure :

  • Core : Ethane-1,2-diaminium with sulfonate and mesylate groups.
  • Functional Groups : Ionic sulfonate enhances water solubility; mesylate acts as a counterion.

Comparative Analysis Table

Parameter Target Compound N,N'-[1,2-Phenylenebis(oxyethane-2,1-diyl)]diacetamide N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium Mesylate
Core Structure Ethane-1,2-diylbis(oxy) 1,2-Phenylene Ethane-1,2-diaminium
Functional Groups Maleimide propanamide Acetamide Sulfonate, mesylate
Reactivity Thiol-selective Non-reactive Acidic catalysis
Primary Application Bioconjugation Spacer/linker Organic synthesis catalyst
Solubility Moderate (organic solvents) Low (hydrophobic core) High (aqueous)
Thermal Sensitivity Heat-sensitive (P210) Stable Stable under reaction conditions

Research Findings and Implications

Target Compound :

  • Maleimide groups enable precise bioconjugation but require careful handling to avoid decomposition .
  • Ethane-oxy spacers balance flexibility and solubility, making it superior to rigid analogs like the phenylenebis(oxy) derivative .

Functional Divergence :

  • Unlike the sulfonated catalyst , the target compound lacks ionic character, limiting its use in aqueous catalysis but enhancing compatibility with hydrophobic biomolecules.

Design Considerations :

  • Replacement of maleimide with acetamide sacrifices reactivity for stability, highlighting a trade-off in linker design.

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